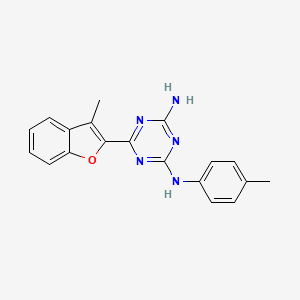![molecular formula C19H16N2O2S B5867251 N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide" typically involves multi-component reactions. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized using a Passerini three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, yielding quantitative outcomes at room temperature in water (Taran et al., 2014).
Molecular Structure Analysis
Structural studies on quinoline derivatives, including those similar to "N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide," reveal critical insights into their molecular conformation. For example, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate exhibits a nearly planar conformation with intramolecular hydrogen bonds contributing to the molecule's overall planarity (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives, including acetamide compounds, have been explored for their chemical reactivity and interactions. For example, studies have shown that certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives exhibit antiproliferative activities against various cancer cell lines, indicating their potential in medicinal chemistry (Chen et al., 2013).
Physical Properties Analysis
The physical properties of compounds related to "N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide" are closely tied to their molecular structure. While specific data on this compound's physical properties were not found, similar compounds' studies provide valuable insights into solubility, melting points, and crystallinity, affecting their application potential.
Chemical Properties Analysis
The chemical properties of "N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide" derivatives are influenced by the functional groups present in the molecule. Their reactivity, stability under various conditions, and interactions with biological targets are critical for designing compounds with desired biological activities. For instance, 2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors against Mycobacterium tuberculosis, showcasing the chemical properties that make these compounds candidates for tuberculosis treatment (Pissinate et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity and interactions with other compounds, and exploring its potential uses in various fields such as pharmaceuticals .
Propiedades
IUPAC Name |
N-[4-(2-quinolin-2-ylsulfanylacetyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)20-16-9-6-15(7-10-16)18(23)12-24-19-11-8-14-4-2-3-5-17(14)21-19/h2-11H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTRHTHSQGIJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)




![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5867208.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867213.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)

![5-allyl-8-mercapto-2,3-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5867232.png)
![2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5867235.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)
